Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate
Description
Properties
IUPAC Name |
ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-5-4-7(12)6-9(8)15-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGUIHXDGTTCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate typically involves the esterification of 4-fluoro-2-methoxybenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone
Major Products:
Oxidation: 4-fluoro-2-methoxybenzoic acid, 4-fluoro-2-methoxyacetophenone
Reduction: Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-hydroxyacetate
Substitution: Various substituted phenyl esters depending on the nucleophile used
Scientific Research Applications
Chemistry
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate serves as an essential intermediate in the synthesis of complex organic molecules. Its applications include:
- Pharmaceutical Development : It is utilized in creating various pharmaceutical compounds due to its ability to undergo multiple chemical transformations, including oxidation and reduction reactions.
- Agrochemicals : The compound is also explored for developing agrochemical agents, contributing to crop protection and enhancement strategies.
Biology
In biological research, this compound acts as a probe for studying enzyme-catalyzed reactions. Its ester group can be hydrolyzed to release active carboxylic acids, which are crucial for interacting with biological targets. Notably:
- Enzyme Studies : It is employed to investigate biological pathways involving esterases, providing insights into enzyme mechanisms and substrate specificity.
Industrial Applications
The compound finds utility in producing specialty chemicals and materials with tailored properties:
- Polymer Production : It is used in synthesizing polymers with specific characteristics, enhancing material performance in various applications.
- Coatings : The unique chemical properties of this compound make it suitable for developing advanced coatings that require specific durability and adhesion properties.
Case Studies
Several studies highlight the applications of this compound:
- Synthesis of Novel Pharmaceuticals : Research has demonstrated its use in synthesizing new drug candidates targeting specific diseases through modification of its structure to enhance efficacy and reduce side effects.
- Enzyme Inhibition Studies : Investigations into the inhibition of specific enzymes have utilized this compound to elucidate mechanisms of action and identify potential therapeutic targets.
- Development of Specialty Coatings : Industrial applications have seen this compound integrated into formulations for coatings that require enhanced resistance to environmental factors.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with the target site. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of 2-oxoacetate derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom (electron-withdrawing) at C4 in the target compound enhances electrophilicity at the carbonyl group compared to analogs with methoxy (electron-donating) at C4 .
- Solubility : Hydroxyl-substituted analogs (e.g., compound 4 in ) exhibit higher aqueous solubility due to hydrogen bonding, whereas fluorine and methoxy groups enhance lipophilicity .
Biological Activity
Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring, which enhances its lipophilicity and binding affinity to biological targets. The presence of the methoxy group further influences its electronic properties, potentially affecting its interaction with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can undergo hydrolysis, releasing active carboxylic acids that participate in various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as stearoyl-CoA desaturase (SCD), which is crucial in lipid metabolism. Inhibition of SCD can lead to selective toxicity in cancer cells due to their reliance on unsaturated fatty acids for survival .
- Receptor Modulation : The fluorine atom on the phenyl ring enhances binding affinity to target proteins, influencing receptor signaling pathways. This can modulate various physiological responses, making it a candidate for drug development.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in modulating biological pathways relevant to diseases such as cancer and metabolic disorders. For instance, it has been used to synthesize compounds that target the PD-1/PD-L1 interaction, a critical pathway in immune response modulation .
Research Applications
The compound is utilized in various research contexts:
- Enzyme-Catalyzed Reactions : It acts as a probe for studying enzyme kinetics and mechanisms involving esterases.
- Fluorinated Compound Studies : Researchers explore the effects of fluorinated compounds on biological systems, providing insights into their pharmacological profiles .
Study on Enzyme Inhibition
A study investigated the inhibition of SCD by derivatives of this compound. It was found that specific modifications to the compound's structure significantly enhanced its inhibitory potency against SCD in sensitive cancer cell lines. This selectivity was attributed to the overexpression of cytochrome P450 isoform CYP4F11, which activates prodrugs into active inhibitors through O-demethylation .
Toxicity Assessment
Research has highlighted the potential toxicity associated with fluorinated compounds, including this compound. The compound was assessed for its effects on cellular metabolism, revealing that it could disrupt normal metabolic pathways by inhibiting key enzymes involved in lipid synthesis .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C10H9F O3 |
| Molecular Weight | 198.17 g/mol |
| Mechanism of Action | Enzyme inhibition (SCD), receptor modulation |
| Biological Applications | Drug synthesis, enzyme studies |
| Toxicity Profile | Potential disruption of metabolic pathways |
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-(4-fluoro-2-methoxyphenyl)-2-oxoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluoro-2-methoxyaniline with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is typically used to neutralize HCl byproducts . For example, a similar synthesis of Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate achieved a 78.6% yield under these conditions . Key variables include temperature control (to minimize side reactions) and stoichiometric ratios of reagents.
Table 1 : Representative Reaction Conditions and Yields
| Substrate | Reagent | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 4-Chloro-3-fluoroaniline | Ethyl 2-chloro-2-oxoacetate | DCM | 0°C → RT | 78.6% |
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- LC-MS : Used to confirm molecular weight (e.g., observed m/z 245 [M+H⁺] for a similar compound) and purity .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-F/C-O bonds .
- ¹H/¹³C NMR : Resolves methoxy (-OCH₃), ester (-COOEt), and aromatic proton environments. For instance, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
Q. What are the common functionalization strategies for the α-ketoester moiety in this compound?
- Methodological Answer : The α-ketoester group undergoes nucleophilic additions, reductions, and cycloadditions. For example:
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol while preserving the ester .
- Heterocycle Formation : Reacting with hydrazines or semicarbazides forms pyrazole or triazole derivatives, as seen in the synthesis of triazole-based α-ketoesters .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Hirshfeld analysis) resolve electronic and steric effects in this compound derivatives?
- Methodological Answer :
- DFT Calculations : Predict molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For example, the carbonyl group acts as a π-hole donor, enabling tetrel bonding with O/N nucleophiles .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C···O contacts) in crystal structures, aiding in polymorph design .
Table 2 : Key Interaction Energies in Tetrel Bonds (DFT Data)
| Derivative | Interaction Energy (kcal/mol) | Source |
|---|---|---|
| Triazole-α-ketoester | -3.5 to -5.2 |
Q. What strategies address contradictions in synthetic yields or byproduct formation across studies?
- Methodological Answer :
- Byproduct Mitigation : Use scavengers (e.g., K₂CO₃) to remove excess HCl or anhydrous conditions to prevent hydrolysis .
- Scale-Up Adjustments : Higher dilution reduces dimerization; for example, a 50 mL DCM volume per 3 g substrate minimized side reactions in a scaled synthesis .
Q. How is this compound applied in medicinal chemistry, particularly as a precursor for bioactive molecules?
- Methodological Answer : The α-ketoester scaffold is a key intermediate in protease inhibitors and kinase regulators. For instance:
- Antiviral Agents : Analogues like Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate were tested as HIV entry inhibitors .
- Antischistosomal Agents : Derivatives isolated from marine organisms show activity against Schistosoma mansoni .
Safety and Handling
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to manage volatile reagents (e.g., TEA, DCM) .
- PPE : Nitrile gloves and splash goggles prevent skin/eye contact with corrosive agents (e.g., LiAlH₄) .
- Waste Disposal : Quench reactive byproducts (e.g., HCl gas) with alkaline solutions before disposal .
Data Contradictions and Resolution
- Example : Discrepancies in reported melting points may arise from polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures (e.g., 3:1 v/v) ensures consistent crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
